3-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one
Description
Chemical Structure:
This compound features a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3, a piperazine ring at position 7, and a propan-1-one moiety linked to a 4-methoxyphenyl group (Fig. 1). Its molecular formula is C₂₁H₂₄N₇O₂ (exact weight: 406.47 g/mol), though this may vary slightly depending on stereochemistry and synthetic routes.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-24-18-17(22-23-24)19(21-13-20-18)26-11-9-25(10-12-26)16(27)8-5-14-3-6-15(28-2)7-4-14/h3-4,6-7,13H,5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOJKFJZYJRXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives
A. Triazole Modifications :
- Methyl (Target Compound) : Smaller alkyl groups like methyl enhance metabolic stability compared to bulkier aryl groups (e.g., p-tolyl or benzyl). This may reduce off-target interactions .
- Chlorophenyl (CAS 920373-49-5) : Electron-withdrawing chloro groups improve DNA binding affinity but may increase cytotoxicity .
- Fluorophenyl () : Fluorine’s electronegativity enhances membrane permeability and kinase selectivity .
B. Propanone Modifications :
- 4-Methoxyphenyl (Target Compound) : Methoxy groups improve solubility and moderate receptor affinity, making it a balanced candidate for oral administration .
- Cyclohexyl () : Aliphatic cyclohexyl groups increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies .
- Naphthalene () : Bulky aromatic systems enhance intercalation but may limit solubility .
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